Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Description
Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate is an aromatic ester characterized by a propanoate backbone substituted with a 2-fluoro-4-methoxyphenyl group. Fluorine substitution at the 2-position and methoxy at the 4-position likely influence electronic effects, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQQUWYOQCIJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736619 | |
| Record name | Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874187-38-9 | |
| Record name | Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 3-(2-fluoro-4-methoxyphenyl)propanoic acid.
Reduction: 3-(2-fluoro-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Chain Variations
Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate (CAS 691904-77-5)
- Structural Difference : Ethyl ester group instead of methyl.
- Ethyl esters are often more hydrolytically stable than methyl esters in biological systems .
Methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8)
Substituent Modifications on the Aromatic Ring
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
- Structural Difference: Trifluoromethyl group at the 4-position and a ketone (oxo) group in the propanoate chain.
- The ketone group introduces conjugation, altering UV absorption and redox properties .
Thalidomide Analogs (4NO2PDPMe and 4APDPMe)
- Structural Features: Nitro (4NO2PDPMe) or amino (4APDPMe) phthalimide groups with 3,4-dimethoxyphenyl substituents.
- Biological Relevance: Demonstrated potent uterus-relaxant activity, highlighting the importance of electron-withdrawing (nitro) or electron-donating (amino) groups on biological efficacy. The dimethoxy substitution pattern may enhance membrane permeability .
Heterocyclic and Complex Ring Systems
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate
- Structural Difference : Benzofuran ring replaces the phenyl group.
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Biological Activity
Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 212.22 g/mol. The presence of a fluoro group and a methoxy group on the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets. The structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H13FO3 |
| Molecular Weight | 212.22 g/mol |
| Lipophilicity | Enhanced by fluorine and methoxy groups |
Biological Activity
Research into the biological activity of this compound is limited but suggests several potential pharmacological effects:
- Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects due to their ability to modulate inflammatory pathways. For instance, fluorinated compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
- Anticancer Activity : The structural similarity to other known anticancer agents suggests that this compound may also exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that compounds containing methoxy and fluoro substituents can induce apoptosis in cancer cells through mechanisms involving caspase activation.
- Neuropharmacological Effects : The compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. Research indicates that certain derivatives can act as negative allosteric modulators of mGluR2, potentially influencing neurotransmitter release and neuronal excitability.
Study on Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of similar compounds demonstrated that methyl esters with fluorinated phenyl groups significantly reduced inflammation in animal models by inhibiting COX-2 activity. The results indicated a dose-dependent response, suggesting that this compound could exhibit comparable effects.
Anticancer Mechanism Exploration
In vitro studies using various cancer cell lines (e.g., MDA-MB-231, Hs578T) revealed that compounds structurally related to this compound induced apoptosis through mitochondrial pathways. The concentration required for a significant apoptotic effect was found to be around 10 µM, indicating potential for further development as an anticancer agent.
Neuropharmacological Studies
Recent research involving PET imaging in animal models highlighted the interaction of similar compounds with mGluR2 receptors. The study showed that these compounds could effectively modulate glutamate-induced calcium mobilization, suggesting their utility in treating neuropsychiatric disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
